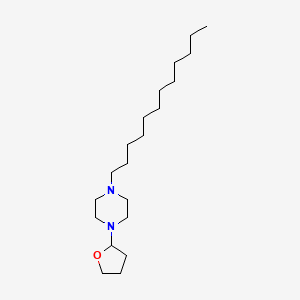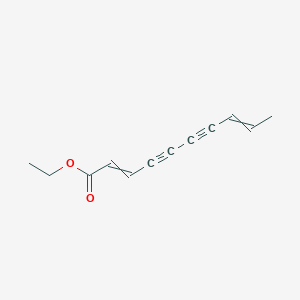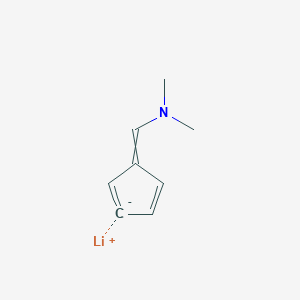
Heptatriacontan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptatriacontan-3-one is a long-chain ketone with the molecular formula C37H74O It is a member of the aliphatic ketones, characterized by a carbonyl group (C=O) attached to a long hydrocarbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptatriacontan-3-one can be synthesized through several methods, including the oxidation of heptatriacontane. The process typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions to ensure selective oxidation at the desired position.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that utilize metal catalysts to facilitate the oxidation reaction. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Heptatriacontan-3-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone to a carboxylic acid.
Reduction: Reduction reactions can convert the ketone to an alcohol.
Substitution: The carbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products Formed:
Oxidation: Heptatriacontanoic acid
Reduction: Heptatriacontan-3-ol
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Heptatriacontan-3-one has several applications in scientific research, including:
Chemistry: Used as a model compound to study long-chain ketones and their reactivity.
Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
Heptatriacontan-3-one can be compared with other long-chain ketones such as:
- Hexatriacontan-3-one (C36H72O)
- Octatriacontan-3-one (C38H76O)
Uniqueness: this compound is unique due to its specific chain length and the position of the carbonyl group. This uniqueness influences its physical and chemical properties, making it distinct from other long-chain ketones.
Comparaison Avec Des Composés Similaires
- Hexatriacontan-3-one
- Octatriacontan-3-one
- Nonatriacontan-3-one
These compounds share similar structural features but differ in chain length, which affects their reactivity and applications.
Propriétés
Numéro CAS |
108961-53-1 |
|---|---|
Formule moléculaire |
C37H74O |
Poids moléculaire |
535.0 g/mol |
Nom IUPAC |
heptatriacontan-3-one |
InChI |
InChI=1S/C37H74O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37(38)4-2/h3-36H2,1-2H3 |
Clé InChI |
MAWSLOJDUMORIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]dodecan-1-aminium acetate](/img/structure/B14312213.png)
![Benzene, [(1-phenylbutoxy)methyl]-](/img/structure/B14312227.png)








